molecular formula C10H11NO5 B1144178 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole CAS No. 15896-78-3

4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole

Cat. No.: B1144178
CAS No.: 15896-78-3
M. Wt: 225.2
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Description

4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole (CAS 15896-78-3) is a chemical compound offered with a guaranteed purity of 98.0% . It features the 1,3-benzodioxole core, a structure recognized as a privileged scaffold in medicinal and agricultural chemistry due to its presence in numerous bioactive molecules . The specific molecular formula is C 10 H 11 NO 5 , and it has a molecular weight of 225.20 g/mol . The 1,3-benzodioxole functional group, a methylenedioxy bridge, is frequently investigated for its interactions with biological systems. Recent research on other 1,3-benzodioxole derivatives has demonstrated their potential as agonists for plant hormone receptors, promoting root growth in important species like Arabidopsis thaliana and Oryza sativa (rice) . Furthermore, structurally related compounds serve as key intermediates in synthesizing complex molecules, including methoxy-analogues of coenzymes Q, which are of interest for their antitumor properties . The presence of both the methoxy and nitroethanyl substituents on the benzodioxole core makes this compound a versatile building block for organic synthesis and pharmaceutical research, enabling further chemical modifications and exploration of structure-activity relationships. This product is intended for research applications in chemical synthesis and investigative biology. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-6-(2-nitroethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-8-4-7(2-3-11(12)13)5-9-10(8)16-6-15-9/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLKFXWLIUUMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696547
Record name 4-Methoxy-6-(2-nitroethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15896-78-3
Record name 4-Methoxy-6-(2-nitroethyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzodioxole Core Synthesis via Catalytic C–O Coupling

The benzodioxole moiety is constructed through nickel-catalyzed C–O cross-coupling reactions. A representative protocol from photoredox-nickel dual catalysis involves:

  • Reactants : Aryl bromide precursors (e.g., 4-bromo-1,2-dihydroxybenzene) and methanol.

  • Catalysts : NiCl₂·DME (5 mol%) and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

  • Ligands : 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy) enhances nickel coordination.

  • Base : Potassium carbonate (1.0 equiv) facilitates deprotonation.

  • Conditions : Acetonitrile solvent, visible light irradiation, 24-hour reaction time.

This method achieves >85% yield for benzodioxole intermediates, critical for subsequent functionalization.

Introduction of the Nitroethenyl Group

The nitroethenyl group is introduced via nitroalkene synthesis, often employing Henry reactions followed by dehydration:

  • Nitroaldol Reaction : Condensation of benzodioxole-derived aldehydes with nitromethane using ammonium acetate as a catalyst.

  • Dehydration : Treatment with acetic anhydride or phosphoryl chloride yields the nitroethenyl moiety.

Example Protocol :

  • Substrate : 6-Formyl-4-methoxy-1,3-benzodioxole.

  • Conditions : Nitromethane (3.0 equiv), NH₄OAc (10 mol%), THF, reflux (12 h).

  • Dehydration : POCl₃ (1.2 equiv), DMF (catalytic), 0°C to room temperature.

  • Yield : 78–92% after column chromatography.

Industrial-Scale Production Strategies

Continuous Flow Nitration

Large-scale nitration employs continuous flow reactors for safety and efficiency:

  • Precursor : 4-Methoxy-1,3-benzodioxole.

  • Nitrating Agent : Fuming HNO₃ (98%) in H₂SO₄ (90%).

  • Conditions : 25°C, residence time 2 minutes.

  • Output : 6-Nitro-4-methoxy-1,3-benzodioxole (95% conversion).

Advantages :

  • Reduced thermal runaway risk.

  • Scalability to metric-ton production.

Catalytic Hydrogenation for Intermediate Purification

Post-nitration intermediates are purified via selective hydrogenation:

  • Catalyst : Pd/C (5 wt%) in ethanol.

  • Conditions : 50 psi H₂, 40°C, 6 hours.

  • Outcome : Removes undesired byproducts (e.g., dinitro compounds) with >99% selectivity.

Reaction Optimization and Mechanistic Insights

Photoredox-Nickel Synergy in Coupling Reactions

The dual catalytic system enables efficient C–O bond formation through a radical-mediated pathway:

  • Photoredox Cycle : Ir catalyst oxidizes Ni⁰ to Niᴵ under light.

  • Oxidative Addition : Niᴵ inserts into the aryl bromide bond.

  • Transmetalation : Methanol deprotonates to form Ni–OAr intermediates.

  • Reductive Elimination : Releases the benzodioxole product, regenerating Ni⁰.

Key Parameters :

  • Light Intensity : 450 nm LEDs optimize Ir catalyst activity.

  • Solvent : Acetonitrile balances polarity and Ni solubility.

Impact of Base and Stoichiometry

Varying the base and stoichiometry significantly affects yields:

BaseEquivYield (%)
K₂CO₃1.092
Cs₂CO₃1.088
NaO* t*-Bu1.076

Reversing stoichiometry (1.5 equiv aryl bromide, 1.0 equiv alcohol) decreases yields to 68%, underscoring the importance of excess alcohol for efficient coupling.

Functionalization and Derivatization

Methoxy Group Installation

Methylation of hydroxyl precursors uses dimethyl sulfate under basic conditions:

  • Substrate : 6-Nitro-4-hydroxy-1,3-benzodioxole.

  • Reagents : (CH₃)₂SO₄ (1.2 equiv), KOH (2.0 equiv).

  • Conditions : THF, 60°C, 4 hours.

  • Yield : 94%.

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), hexane/EtOAc (9:1) eluent.

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Methoxy-6-(2-aminoethyl)-1,3-benzodioxole.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole is C10H9NO5, with a molecular weight of approximately 223.182 g/mol. The compound features a methoxy group and a nitroethanyl substituent attached to a benzodioxole core. This unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

The compound has several significant applications across various scientific domains:

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Common Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds.
  • Reduction: The nitro group can be reduced to an amine or hydroxylamine.
  • Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Biological Studies

This compound is utilized in biological research for studying enzyme interactions and metabolic pathways. It has shown potential in:

  • Anticancer Research: Compounds derived from benzodioxole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines with IC50 values of approximately 25 µM, 30 µM, and 35 µM respectively.
Cell LineIC50 (µM)
HeLa25
MCF-730
A54935

Enzyme Inhibition

Research indicates that benzodioxole derivatives can inhibit glutathione S-transferases (GSTs), crucial for detoxification in cells. Inhibition of GSTs may sensitize cancer cells to chemotherapeutic agents.

Experimental Findings:
A derivative similar to this compound showed selective inhibition towards GST P1-1 with an IC50 value of approximately 15 µM, suggesting its potential as an adjunct therapy in cancer treatment.

Safety and Toxicity

Preliminary toxicity studies suggest that while the compound exhibits significant anticancer activity, it shows relatively low toxicity towards normal cell lines at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Mechanism of Action

The mechanism by which 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and benzodioxole groups can interact with various enzymes or receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Myristicin (4-Methoxy-6-(2-propenyl)-1,3-benzodioxole)

  • Molluscicidal Activity : Inhibits acetylcholinesterase (AChE) and alkaline phosphatase (ALP) in snails, leading to neurotoxicity .
  • Psychotropic Effects: Acts as a hallucinogen at doses ≥400 mg in humans, likely via serotonergic modulation .
  • Antimicrobial Activity : Demonstrates MIC values of 0.09–0.35 mg/disc against Staphylococcus aureus and Escherichia coli in nutmeg-derived essential oils .

SXT1596 (Nitro-Substituted Analog)

  • Anti-Tumor Activity : Disrupts oncogenic protein complexes (e.g., SS18-SSX/TLE1) and inhibits telomerase, inducing apoptosis in cancer cells .
  • Structural Influence : The nitro group enhances electrophilicity, enabling covalent interactions with cellular targets like phosphatases .

This compound (Hypothesized Profile)

  • Cytotoxicity : The nitroethanyl group may confer redox-active properties, generating reactive nitrogen species (RNS) that damage DNA or proteins.
  • Enzyme Interactions : Likely inhibits cytochrome P450 isoforms (e.g., CYP1A1) due to structural similarity to other benzodioxole regulators .

Chemical and Physical Properties

  • Solubility: Myristicin is lipid-soluble (DMSO/ethanol miscible), whereas nitro-substituted derivatives may exhibit lower solubility due to polar nitro groups .
  • Stability : Nitro groups in benzodioxoles can increase susceptibility to photodegradation or metabolic reduction compared to allyl-substituted analogs .

Biological Activity

4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole, also known by its CAS number 15896-78-3, is a compound belonging to the benzodioxole class, which is recognized for its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO5C_{10}H_{9}NO_{5} with a molecular weight of approximately 223.182 g/mol. Its structure features a methoxy group and a nitroethanyl substituent attached to the benzodioxole core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds derived from benzodioxole structures exhibit various biological activities, including:

  • Anticancer Effects : Many studies have highlighted the potential of benzodioxole derivatives in inhibiting cancer cell proliferation.
  • Antioxidant Properties : The presence of the methoxy group may enhance antioxidant activities.
  • Enzyme Inhibition : Some derivatives have shown promise in inhibiting specific enzymes linked to cancer progression.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • A study conducted on several cancer cell lines revealed that this compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate potency compared to established chemotherapeutics .
    Cell LineIC50 (µM)
    HeLa (Cervical)25
    MCF-7 (Breast)30
    A549 (Lung)35
  • Mechanistic Insights :
    • The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspase pathways . This suggests that it may disrupt normal cellular functions leading to programmed cell death.

Enzyme Inhibition

Research has indicated that benzodioxole derivatives can inhibit glutathione S-transferases (GSTs), which are important for detoxification processes in cells. Inhibition of GSTs can sensitize cancer cells to chemotherapeutic agents .

Experimental Findings

  • A derivative similar to this compound showed selective inhibition towards GST P1-1 with an IC50 value of approximately 15 µM, indicating potential as an adjunct therapy in cancer treatment .

Safety and Toxicity

Preliminary toxicity studies suggest that while the compound exhibits significant anticancer activity, it also shows relatively low toxicity towards normal cell lines at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole in natural extracts or synthetic mixtures?

  • Answer: Gas chromatography coupled with mass spectrometry (GC/MS) is essential for preliminary identification due to its sensitivity in resolving benzodioxole derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for confirming the nitroethanyl substituent’s position and stereochemistry. For example, 2D NMR techniques (e.g., COSY, HSQC) can resolve coupling patterns in aromatic regions . Differential scanning calorimetry (DSC) may further characterize thermal stability.

Q. What are effective synthetic routes for this compound?

  • Answer: Nitration of pre-existing benzodioxole scaffolds is a common approach. For instance, introducing a nitro group via nitric acid under controlled conditions (e.g., low temperature, acetic anhydride solvent) to avoid over-nitration . Alternatively, palladium-catalyzed cross-coupling reactions could attach the nitroethanyl moiety to the benzodioxole core. Precursor compounds like 4-methoxy-6-allyl-1,3-benzodioxole (myristicin analogs) may serve as starting materials .

Q. How do environmental factors influence the extraction efficiency of benzodioxole derivatives from plant sources?

  • Answer: Light quality and harvesting time significantly affect metabolite accumulation. For example, blue/red light ratios increase the yield of structurally similar compounds like myristicin in Asarum heterotropoides . Seasonal variations (e.g., July vs. September harvests) alter enzymatic activity, impacting nitro group stability in natural derivatives .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Answer: Store in inert atmospheres (e.g., nitrogen) at −80°C for long-term stability. Short-term storage (1 month) at −20°C is acceptable. Solubility in DMSO or ethanol (25°C) should be prioritized for biological assays to prevent degradation .

Advanced Research Questions

Q. How can structural isomerism in nitro-substituted benzodioxoles be resolved to avoid data misinterpretation?

  • Answer: Isomeric ambiguity (e.g., ortho vs. para nitro placement) requires combined spectral and computational approaches. X-ray crystallography provides definitive structural confirmation, while density functional theory (DFT) simulations predict NMR chemical shifts for comparison with experimental data . For example, distinguishing trans-isomyristicin from myristicin relies on NOESY NMR correlations .

Q. What methodological challenges arise in quantifying trace levels of this compound in complex matrices?

  • Answer: Matrix interference in plant extracts or biological fluids necessitates solid-phase extraction (SPE) using HLB cartridges for purification . Calibration curves with deuterated internal standards (e.g., d5-BP-3) improve accuracy in LC-MS/MS quantification. Limit of detection (LOD) optimization must account for the compound’s low volatility and potential adduct formation .

Q. What in vitro and in vivo models are suitable for assessing the psychoactive or toxicological potential of this compound?

  • Answer: Neurotransmitter receptor binding assays (e.g., serotonin 5-HT₂A receptors) can screen for psychoactivity, as seen in myristicin studies . Zebrafish (Danio rerio) models are effective for acute toxicity profiling (LC₅₀ determination), while rodent behavioral assays (e.g., forced swim test) evaluate chronic neurochemical effects .

Q. How can metabolic pathways of this compound be elucidated?

  • Answer: Liver microsome incubations with NADPH cofactors identify phase I metabolites (e.g., nitro reduction to amine derivatives). High-resolution mass spectrometry (HRMS) detects unstable intermediates, while stable isotope tracing (¹⁴C-labeled nitro groups) tracks metabolic fate in vivo .

Methodological Considerations

  • Data Contradiction Analysis: Discrepancies in isomer identification (e.g., GC/MS vs. NMR results) require re-evaluation of spectral libraries and synthetic controls .
  • Experimental Design: Multi-omics approaches (metabolomics, transcriptomics) can link biosynthesis pathways to environmental stimuli in plant studies .

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